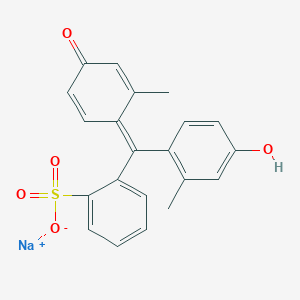

m-Cresol Purple sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H17NaO5S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18+; |

InChI Key |

BYQJYOOKENJSNK-GOSREXKOSA-M |

Isomeric SMILES |

CC\1=CC(=O)C=C/C1=C(/C2=C(C=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-Cresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and technical data for m-Cresol (B1676322) Purple sodium salt, a vital pH indicator used in various scientific applications, including spectrophotometric pH measurements.

Core Chemical Properties

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.[1] It is typically supplied as a sodium salt for enhanced water solubility.[2] The compound is characterized by two distinct pH transition ranges, making it versatile for both acidic and alkaline environments.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of m-Cresol Purple sodium salt.

| Property | Value | Source(s) |

| CAS Number | 62625-31-4 | [4][5] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [4][6] |

| Molecular Weight | 404.41 g/mol | [4][7] |

| Appearance | Orange-brown to black powder | [8][9] |

| Melting Point | >250°C | [8] |

| Solubility | Soluble in water and ethanol (B145695) | [8][10] |

| pKa₁ | ~1.51 (at 25°C) | [8] |

| pKa₂ | ~8.32 (at 25°C) | [8] |

| pH Range 1 | 1.2 (Red) – 2.8 (Yellow) | [11][12] |

| pH Range 2 | 7.4 (Yellow) – 9.0 (Purple/Violet) | [11][12] |

| λmax (Acidic form, HI⁻) | 434 nm | [13][14] |

| λmax (Basic form, I²⁻) | 578 nm | [13][14] |

pH Indicator Mechanism and Color Transitions

m-Cresol Purple undergoes two primary protonation equilibria, corresponding to its two pH indicator ranges. The sulfonephthalein structure allows for resonance stabilization of the different colored forms.

-

First Transition (Acidic Range): At a very low pH (below 1.2), the molecule is in its red, fully protonated form (H₂In). As the pH increases to 2.8, it loses the first proton to form the yellow, mono-protonated species (HIn⁻).

-

Second Transition (Alkaline Range): The second transition occurs as the phenolic proton is lost. The yellow HIn⁻ form dominates between pH 2.8 and 7.4. As the pH rises above 7.4, this proton is removed, creating the purple, fully deprotonated dianion (I²⁻), which is stabilized by an extended quinonoid structure.

The following diagram illustrates the color changes of m-Cresol Purple across its functional pH ranges.

Experimental Protocols

Accurate preparation of indicator solutions is critical for reliable results, especially in high-precision applications like spectrophotometric pH measurements of seawater, where indicator impurities can cause significant errors.[13][15]

This protocol is suitable for general laboratory titrations.

Materials:

-

This compound (100 mg)[16]

-

0.05 M Sodium Hydroxide (B78521) (NaOH) solution[11]

-

95% Ethanol[11]

-

Deionized or distilled water

-

250 mL Volumetric flask[16]

-

Weighing paper/boat

-

Pipettes and measuring cylinders

Procedure:

-

Accurately weigh 0.1 g (100 mg) of this compound.[16]

-

Quantitatively transfer the powder into a 250 mL volumetric flask.

-

Add 5.2 mL of 0.05 M NaOH solution to the flask to aid dissolution.[16]

-

Add 50 mL of 95% ethanol and swirl the flask to dissolve the solid completely.[16]

-

Dilute the solution with distilled water to the 250 mL mark.[16]

-

Stopper the flask and invert it several times to ensure a homogenous mixture.

-

Store the resulting 0.04% solution in a well-sealed reagent bottle.[16]

This method is widely used for precise pH measurements, particularly in oceanography.[17][18] It relies on measuring the absorbance ratio of the indicator's acidic (HIn⁻) and basic (I²⁻) forms.

Principle: The pH is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric measurements: pH = pKₐ₂ + log₁₀( [I²⁻] / [HIn⁻] )

The ratio of the concentrations of the basic (I²⁻) and acidic (HIn⁻) forms of the indicator is determined by measuring the solution's absorbance at two wavelengths corresponding to the absorption maxima of the two forms (λ₁ = 434 nm, λ₂ = 578 nm).[13][14]

The following workflow outlines the key steps in this process.

Detailed Steps:

-

Instrument Setup: Use a high-precision spectrophotometer, often with a thermostatted cuvette holder to maintain a constant sample temperature.[14][18]

-

Sample Preparation: Place the water sample (e.g., seawater) in the cuvette. Allow it to reach thermal equilibrium.

-

Baseline Correction: Measure a baseline absorbance spectrum of the sample without the indicator.

-

Indicator Addition: Add a small, known volume of a purified m-Cresol Purple stock solution to the sample. The concentration is chosen to be high enough for a clear signal but low enough to not perturb the sample's pH.[15]

-

Absorbance Measurement: After mixing, measure the absorbance at the peak wavelengths for the HIn⁻ form (A₄₃₄) and the I²⁻ form (A₅₇₈).[13]

-

Calculation: Calculate the absorbance ratio R = A₅₇₈ / A₄₃₄. The final pH is then calculated using established equations that account for the indicator's pKa, molar absorptivity ratios, temperature (T), and salinity (S).[14][19]

Note on Purity: For climate-quality and high-accuracy pH measurements, the purity of the m-Cresol Purple dye is paramount. Impurities can absorb light at the measurement wavelengths, leading to significant biases in the calculated pH.[13][17] It is common practice to use HPLC-purified dye for such critical applications.[14]

References

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]

- 2. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]

- 5. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]

- 6. m-Cresol Purple, sodium salt, pure, water soluble 10 g | Request for Quote [thermofisher.com]

- 7. This compound | C21H17NaO5S | CID 23719920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]

- 9. m-Cresol Purple, sodium salt, pure, water soluble 5 g | Request for Quote [thermofisher.com]

- 10. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]

- 12. m -Cresol Purple Solution [drugfuture.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. repository.library.noaa.gov [repository.library.noaa.gov]

- 16. youtube.com [youtube.com]

- 17. PDR: UV-visible absorbance spectra of purified and unpurified m-cresol purple samples in sodium hydroxide and sodium chloride solutions at pH 12 [data.nist.gov]

- 18. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to m-Cresol Purple Sodium Salt as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Cresol Purple sodium salt, a vital pH indicator for various scientific applications. This document details its chemical properties, pH indicator ranges, and the principles behind its colorimetric transitions. Furthermore, it offers detailed experimental protocols for solution preparation and the spectrophotometric determination of its physicochemical characteristics.

Core Properties and pH Indicator Range

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.[1] It is prized for its two distinct and useful pH ranges, making it a versatile tool in both acidic and alkaline environments.[1][2][3] The sodium salt of m-Cresol Purple is typically used to enhance its solubility in aqueous solutions.

The indicator's color change is a result of alterations in its molecular structure in response to varying hydrogen ion concentrations. This change in structure affects the molecule's conjugation and, consequently, its absorption of visible light.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂₁H₁₇NaO₅S | [4] |

| Molar Mass | 382.43 g/mol (for m-Cresol Purple) | [1][5] |

| CAS Number | 62625-31-4 (for sodium salt) | [4][6] |

| Acidic pH Range | 1.2 – 2.8 | [1][2][3] |

| Acidic Range Color Change | Red to Yellow | [1][2][3] |

| Alkaline pH Range | 7.4 – 9.0 | [1][2][3] |

| Alkaline Range Color Change | Yellow to Purple/Violet | [1][2][3] |

| pKa₁ | ~1.51 | [7] |

| pKa₂ | ~8.3 | [2][7] |

| λmax (Acidic Form, HI⁻) | 434 nm | [8] |

| λmax (Basic Form, I²⁻) | 578 nm | [8] |

Principle of Color Change: Acid-Base Equilibria

m-Cresol Purple is a diprotic weak acid, and its color change is governed by its acid-base dissociation equilibria. The molecule exists in three primary forms, each with a distinct color, corresponding to different pH levels.

The diagram below illustrates the signaling pathway, or more accurately, the chemical equilibria of m-Cresol Purple, showcasing the transition between its different colored forms as the pH of the solution changes.

Experimental Protocols

Preparation of this compound Indicator Solution (0.04% w/v)

This protocol details the preparation of a 0.04% (w/v) indicator solution, suitable for titrations and general pH measurements.

Materials:

-

This compound

-

0.05 N Sodium Hydroxide (NaOH) solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Pipettes

Procedure:

-

Accurately weigh 40 mg of this compound.[2]

-

Quantitatively transfer the weighed powder into a 100 mL volumetric flask.

-

Add 2.08 mL of 0.05 N NaOH solution and 20.00 mL of 95% ethanol to the volumetric flask.[2]

-

Gently swirl the flask to dissolve the solid.

-

Once the solid is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.[2]

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the prepared solution in a well-stoppered reagent bottle.

Spectrophotometric Determination of pKa and pH Indicator Range

This protocol outlines the spectrophotometric method for determining the second acid dissociation constant (pKa₂) and the corresponding pH range of m-Cresol Purple. This method relies on measuring the absorbance of the indicator in a series of buffer solutions of known pH.

The following diagram illustrates the general workflow for this experimental procedure.

Materials:

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Quartz or glass cuvettes

-

m-Cresol Purple indicator solution (prepared as in 3.1 or a similar method)

-

Buffer solutions covering the pH range of interest (e.g., pH 7.0 to 9.5)

-

0.1 M HCl and 0.1 M NaOH for preparing highly acidic and basic solutions

Procedure:

-

Determine λmax: a. Prepare two solutions of the indicator: one highly acidic (pH < 1) by adding a drop of 0.1 M HCl, and one highly basic (pH > 10) by adding a drop of 0.1 M NaOH. b. Record the absorbance spectrum (e.g., 400-700 nm) for each solution to determine the wavelength of maximum absorbance for the acidic form (λmax(HI⁻), around 434 nm) and the basic form (λmax(I²⁻), around 578 nm).[8]

-

Prepare a Series of Samples: a. Prepare a series of buffer solutions with accurately known pH values spanning the expected transition range (e.g., in 0.2 pH unit increments from pH 7.0 to 9.5). b. To a constant volume of each buffer solution, add a small, constant volume of the m-Cresol Purple stock solution. The final indicator concentration should be low enough to ensure a linear relationship between absorbance and concentration (i.e., within the Beer-Lambert law range).

-

Spectrophotometric Measurements: a. For each sample, measure the absorbance at the two previously determined wavelengths of maximum absorbance (λmax(HI⁻) and λmax(I²⁻)).

-

Data Analysis: a. The ratio of the concentrations of the basic form (I²⁻) to the acidic form (HI⁻) can be calculated from the absorbance measurements. b. According to the Henderson-Hasselbalch equation, pKa = pH - log([I²⁻]/[HI⁻]). c. A plot of log([I²⁻]/[HI⁻]) versus pH will yield a straight line. The pKa is the pH at which the concentration of the acidic and basic forms are equal, meaning [I²⁻]/[HI⁻] = 1, and therefore log([I²⁻]/[HI⁻]) = 0. The pKa is the x-intercept of this plot. d. The effective pH range of the indicator is generally considered to be pKa ± 1.

Applications in Research and Development

This compound is widely utilized in various scientific disciplines:

-

Titrations: It serves as a visual endpoint indicator in acid-base titrations.

-

Spectrophotometric pH Measurements: Due to its distinct absorbance peaks, it is a primary choice for highly precise spectrophotometric pH measurements, particularly in oceanography for determining the pH of seawater.[9]

-

Cell Culture: While less common, pH indicators can be used to monitor the pH of cell culture media, where maintaining a stable pH is critical for cell viability and growth.

-

Drug Formulation: In pre-formulation studies, understanding and controlling the pH of solutions is crucial for drug solubility, stability, and activity. m-Cresol Purple can be a useful tool in these analyses.

Conclusion

This compound is a robust and versatile pH indicator with well-defined properties and two distinct operational ranges. Its application in both visual and spectrophotometric pH determinations makes it an invaluable tool for researchers and professionals in chemistry, biology, and pharmaceutical sciences. The detailed protocols provided in this guide offer a foundation for the accurate and effective use of this indicator in a laboratory setting. For high-precision applications, purification of the commercially available dye may be necessary to remove impurities that can affect measurement accuracy.[10]

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. ijper.org [ijper.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. ulm.edu [ulm.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

The Chromatic Dance of m-Cresol Purple: A Technical Deep Dive into its pH-Dependent Color Change

For Immediate Release

[City, State] – m-Cresol Purple sodium salt, a vital triphenylmethane (B1682552) dye, serves as a cornerstone pH indicator in diverse scientific fields, from analytical chemistry to oceanography. Its vivid color transitions provide a rapid and accurate visual and spectrophotometric assessment of acidity and alkalinity. This technical guide delves into the intricate molecular mechanisms governing the color change of m-Cresol Purple, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties and applications.

m-Cresol Purple, scientifically known as m-cresolsulfonphthalein, exhibits two distinct and useful pH indicator ranges.[1] In highly acidic conditions, it transitions from red to yellow between pH 1.2 and 2.8.[1] In the near-neutral to alkaline range, it undergoes a more commonly utilized color change from yellow to purple between pH 7.4 and 9.0.[1] This dual-range capability stems from the molecule's ability to exist in three different protonation states, each with a unique electronic configuration and, consequently, a different color.

The Molecular Choreography: Protonation States and Color

The color of m-Cresol Purple is intrinsically linked to its molecular structure and the extent of its conjugated π-electron system. The molecule possesses two phenolic hydroxyl groups and a sultone ring. The protonation and deprotonation of these functional groups, driven by changes in pH, dictate the electronic structure and the wavelengths of light the molecule absorbs.

1. The Fully Protonated Form (H₂I): A Red Hue in Strong Acid

At a pH below 1.2, both phenolic hydroxyl groups are protonated, and the sultone ring is intact. This form, designated as H₂I, has a limited conjugated system. It absorbs light in the higher energy (shorter wavelength) region of the visible spectrum, resulting in a red appearance.

2. The Mono-deprotonated Form (HI⁻): The Yellow Intermediate

As the pH increases into the range of 1.2 to 2.8, the first phenolic hydroxyl group deprotonates. This results in the mono-anionic form, HI⁻. The deprotonation leads to a structural rearrangement where the sultone ring opens, creating a more extended conjugated system involving one of the phenolic rings and the central carbon atom. This extended conjugation shifts the maximum absorbance (λmax) to a longer wavelength, around 434 nm, which corresponds to the absorption of blue-violet light, making the solution appear yellow.[2][3]

3. The Di-deprotonated Form (I²⁻): The Purple in Alkaline Conditions

With a further increase in pH into the 7.4 to 9.0 range, the second phenolic hydroxyl group loses its proton, forming the di-anionic species, I²⁻. This deprotonation event further extends the conjugated system to include both aromatic rings. This highly delocalized electronic structure results in a significant bathochromic shift (a shift to longer wavelengths) of the absorbance maximum to approximately 578 nm.[2][3] The absorption of yellow-green light at this wavelength results in the characteristic deep purple color of the indicator in alkaline solutions.

The equilibrium between these three forms is the fundamental mechanism behind the color change of m-Cresol Purple. The intensity of the color at a given pH is proportional to the concentration of each species, which can be quantified using spectrophotometry.

Quantitative Spectrophotometric Data

The distinct absorbance spectra of the different protonation states of m-Cresol Purple allow for the precise determination of pH. By measuring the absorbance at the peak wavelengths of the yellow (HI⁻) and purple (I²⁻) forms, the ratio of their concentrations can be calculated, which is directly related to the pH of the solution.

| Protonation State | pH Range | Color | λmax (nm) | Molar Absorptivity (ε) |

| H₂I | < 1.2 | Red | ~529 | Not typically used for quantitative pH measurement |

| HI⁻ | 1.2 - 2.8 | Yellow | 434 | Varies with temperature and salinity |

| I²⁻ | 7.4 - 9.0 | Purple | 578 | Varies with temperature and salinity |

Experimental Protocol: Spectrophotometric pH Determination

The following provides a generalized methodology for the spectrophotometric determination of pH using m-Cresol Purple, adapted from established protocols for seawater pH analysis.

1. Preparation of Indicator Solution:

-

Dissolve a precise amount of purified this compound in deionized water to create a stock solution of known concentration (e.g., 2 mM).[4]

2. Preparation of Buffer Standards:

-

Prepare a series of buffer solutions with known pH values that span the desired measurement range (e.g., pH 7.0 to 9.0). Tris(hydroxymethyl)aminomethane (Tris) buffers are commonly used for this purpose.[5]

3. Spectrophotometric Measurement:

-

Use a dual-beam spectrophotometer capable of measuring absorbance at 434 nm and 578 nm.

-

For each measurement, first record a blank spectrum using the sample without the indicator.

-

Add a small, precise volume of the m-Cresol Purple stock solution to the sample. The amount should be sufficient to produce a measurable absorbance but not so much as to alter the pH of the sample itself.

-

Record the absorbance at 434 nm (A₄₃₄) and 578 nm (A₅₇₈).

4. Calculation of pH:

-

The ratio of the absorbances (R = A₅₇₈ / A₄₃₄) is used to calculate the pH using the following equation, which is a form of the Henderson-Hasselbalch equation:

pH = pKₐ + log₁₀((R - e₁) / (e₂ - R * e₃))

Where:

-

pKₐ is the acid dissociation constant of the indicator at the experimental temperature and salinity.

-

e₁, e₂, and e₃ are the molar absorptivity ratios of the different indicator species, which are also dependent on temperature and salinity. These constants must be determined through calibration with the buffer standards.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the color change and a typical experimental workflow.

References

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]

- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

m-Cresol Purple Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications, methodologies, and technical specifications of m-Cresol (B1676322) Purple sodium salt, a versatile pH indicator with significant utility in scientific research and clinical diagnostics.

Introduction

m-Cresol Purple sodium salt, also known as m-cresolsulfonphthalein sodium salt, is a triarylmethane dye widely recognized for its function as a pH indicator.[1] Its distinct color changes across two different pH ranges make it a valuable tool in a variety of scientific and clinical applications.[2][3] This technical guide provides a detailed overview of the primary uses of this compound, with a focus on its application in spectrophotometric pH measurements and clinical diagnostics. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties and methodologies.

Core Properties and Specifications

This compound is a water-soluble powder that exhibits a dark orange to reddish-brown appearance.[3] Its utility as a pH indicator stems from its ability to change color in response to changes in hydrogen ion concentration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₇NaO₅S | [3] |

| Molecular Weight | 404.41 g/mol | |

| CAS Number | 62625-31-4 | |

| Appearance | Dark orange to red-brown to brown to black powder | [3] |

| Solubility | Soluble in water and ethanol (B145695) | [4] |

Table 2: pH Indicator Properties of m-Cresol Purple

| pH Range | Color Change | pKa (at 25°C) | Reference(s) |

| 1.2 - 2.8 | Red to Yellow | 1.51 | [4] |

| 7.4 - 9.0 | Yellow to Purple | 8.32 | [4] |

Applications

The primary applications of this compound are centered around its properties as a pH indicator. It is extensively used in analytical chemistry, oceanography, and clinical diagnostics.

Spectrophotometric pH Measurement

m-Cresol Purple is a highly regarded indicator for the precise and accurate spectrophotometric determination of pH, particularly in marine environments.[5] This method offers significant advantages in terms of precision over traditional potentiometric methods. The principle lies in measuring the absorbance of the indicator at two different wavelengths, which correspond to the acidic (HI⁻) and basic (I²⁻) forms of the dye. The ratio of these absorbances is then used to calculate the pH of the sample.

This protocol is adapted from established methodologies for the determination of seawater pH.[5][6]

Materials:

-

This compound

-

Deionized water

-

Sodium Chloride (NaCl)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Spectrophotometer

-

Quartz cuvettes (10 cm path length recommended)

-

Calibrated pH meter and electrode

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

1. Preparation of m-Cresol Purple Indicator Solution (2 mmol L⁻¹):

- Weigh out 0.202 g of this compound.[6]

- Weigh out 10.2 g of NaCl.[6]

- In a 250 mL volumetric flask, dissolve the NaCl in approximately 100 mL of deionized water.[6]

- Add the this compound to the flask.[6]

- Rinse the weighing vessel with deionized water and add the rinsing to the flask to ensure complete transfer.[6]

- Fill the flask to the 250 mL mark with deionized water and mix thoroughly.[6]

- Adjust the pH of the solution to 7.9 ± 0.1 using 0.1 M HCl or 0.1 M NaOH. This is done to minimize the pH perturbation of the sample upon addition of the indicator.[6]

- Store the solution in a sealed glass bottle. The solution is stable for several months.[6]

2. Sample Measurement:

- Calibrate the spectrophotometer according to the manufacturer's instructions.

- Fill a clean quartz cuvette with the seawater sample.

- Place the cuvette in the spectrophotometer and measure the baseline absorbance at three wavelengths: 434 nm (absorbance maximum of the acidic form, HI⁻), 578 nm (absorbance maximum of the basic form, I²⁻), and 730 nm (for baseline correction).[5]

- Add a small, precise volume of the m-Cresol Purple indicator solution to the seawater sample in the cuvette. A final concentration of 2.5 × 10⁻⁶ to 4.2 × 10⁻⁶ M is recommended.[7]

- Gently mix the solution to ensure homogeneity.

- Measure the absorbance of the sample with the indicator at the same three wavelengths (434 nm, 578 nm, and 730 nm).[5]

- Measure the temperature of the sample to ± 0.1°C.[5]

3. pH Calculation: The pH on the total hydrogen ion scale (pHT) can be calculated using the following equation, which takes into account the absorbance ratio (R), temperature (T), and salinity (S) of the sample:

Clinical Diagnostics: Colorimetric Capnography

In clinical settings, m-Cresol Purple is utilized as the pH-sensitive indicator in colorimetric capnography devices.[1][8] These devices provide a rapid, qualitative assessment of end-tidal carbon dioxide (ETCO₂), which is crucial for verifying the correct placement of an endotracheal tube during emergency intubation.[1]

The principle of operation is based on the change in pH that occurs when exhaled CO₂ dissolves in the aqueous matrix of the indicator, forming carbonic acid. This decrease in pH causes the m-Cresol Purple to change color from purple (alkaline) to yellow (acidic), confirming the presence of CO₂ and thus, successful tracheal intubation.[1]

This protocol describes the general procedure for using a colorimetric ETCO₂ detector.

Materials:

-

Colorimetric end-tidal CO₂ detector (containing m-Cresol Purple)

-

Endotracheal tube (ETT)

-

Bag-valve-mask (BVM) device

Procedure:

-

Device Inspection: Before use, ensure the colorimetric detector is intact and that the indicator is purple. If the initial color is not purple, the device should not be used.

-

Placement: After intubation, attach the colorimetric detector between the endotracheal tube and the bag-valve-mask device.

-

Ventilation: Ventilate the patient with six moderate tidal volume breaths. It is important to deliver at least six breaths to avoid false results.

-

Colorimetric Assessment: Observe the color of the indicator during the expiratory phase of ventilation.

-

Positive Confirmation (Tracheal Intubation): A distinct color change from purple to yellow indicates the presence of CO₂ in the exhaled air, confirming correct placement of the ETT in the trachea.[1]

-

Negative Result (Esophageal Intubation): If the indicator remains purple, it suggests a lack of CO₂ and likely esophageal intubation.[8] The ETT should be removed, and the patient re-intubated.

-

Staining Applications

While less documented with detailed protocols, this compound is also reported to be used for staining epithelial cells and proteins.[4] The principle likely relies on the electrostatic interaction between the dye molecule and cellular or protein components.

A 0.04% w/v staining solution can be prepared for general use.[7]

Materials:

-

This compound

-

95% Ethanol

-

0.05 M Sodium Hydroxide (NaOH)

-

Deionized water

-

Volumetric flask (e.g., 250 mL)

Procedure:

-

Weigh 0.1 g of m-Cresol Purple powder.[7]

-

In a 250 mL volumetric flask, dissolve the powder in 5.2 mL of 0.05 M NaOH.[7]

-

Add 50 mL of 95% ethanol and mix.[7]

-

Add deionized water to about half the volume of the flask and mix until the dye is fully dissolved.[7]

-

Bring the final volume to 250 mL with deionized water and mix thoroughly.[7]

-

Store the solution in a reagent bottle.[7]

Note: Specific protocols for applying this stain to epithelial cells or proteins, including incubation times, washing steps, and expected results, are not well-documented in readily available literature. Researchers should perform optimization experiments to determine the ideal conditions for their specific application.

Conclusion

This compound is a versatile and valuable chemical for researchers and clinicians. Its primary application as a pH indicator is well-established, with robust and precise methodologies available for spectrophotometric pH measurements, particularly in oceanography. In the clinical field, its role in colorimetric capnography provides a simple and effective means of ensuring patient safety during intubation. While its use as a biological stain is mentioned, further research and protocol development are needed to fully characterize its potential in this area. This guide provides a comprehensive overview of the current knowledge and established protocols for the use of this compound, serving as a valuable resource for professionals in research and drug development.

References

- 1. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]

- 5. CN102267976A - Preparation method for m-cresol purple - Google Patents [patents.google.com]

- 6. goa-on.org [goa-on.org]

- 7. youtube.com [youtube.com]

- 8. Cas Landing [thermofisher.com]

An In-depth Technical Guide to m-Cresol Purple Sodium Salt for Researchers and Drug Development Professionals

An authoritative guide on the molecular structure, physicochemical properties, synthesis, and applications of m-Cresol (B1676322) Purple sodium salt, tailored for professionals in research and drug development.

Introduction

m-Cresol Purple sodium salt, also known as m-cresolsulfonphthalein sodium salt, is a triphenylmethane (B1682552) dye widely recognized for its utility as a pH indicator. Its distinct color transitions in two separate pH ranges make it a versatile tool in various chemical and biological applications. For researchers and professionals in drug development, a thorough understanding of its properties is crucial for its effective application in experimental design and quality control processes. This guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, synthesis, and established experimental protocols for this compound.

Molecular Structure and Chemical Identity

This compound is the monosodium salt of m-cresolsulfonphthalein. The central carbon atom is bonded to three aromatic rings: two substituted phenol (B47542) rings and one o-toluenesulfonic acid ring. The molecule's ability to act as a pH indicator is due to the pH-dependent equilibrium between its different resonance structures, which exhibit distinct colors.

Chemical Identifiers:

-

IUPAC Name: sodium;4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxido-3H-2,1-benzoxathiol-3-yl]-3-methylphenolate[1]

-

CAS Number: 62625-31-4[2]

-

Chemical Formula: C₂₁H₁₇NaO₅S[2]

-

Molecular Weight: 404.41 g/mol [2]

Below is a two-dimensional representation of the molecular structure of this compound.

Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Physical State | Solid powder | [3] |

| Color | Dark green to orange-brown/black | [1][3] |

| Odor | Odorless | [4] |

| Melting Point | > 250 °C | [3] |

| Boiling Point | Not available (decomposes) | [3] |

| Density (predicted) | 1.404 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in water and ethanol.[6] A 0.05% solution in water is clear.[1] | [1][6] |

| pKa₁ | 1.51 (at 25 °C) | [6] |

| pKa₂ | 8.32 (at 25 °C) | [6] |

| λmax | 436 nm, 578-584 nm | [7][8] |

Synthesis and Manufacturing

The synthesis of m-Cresol Purple typically involves the condensation reaction of m-cresol with o-sulfobenzoic acid anhydride. The following diagram outlines a general workflow for its preparation.

Figure 2: General synthesis workflow for this compound.

A detailed experimental protocol for the synthesis of m-cresol purple is described in Chinese patent CN102267976A. The process involves the condensation of m-cresol and what is described as "benzene methane (B114726) sulfonic acid anhydride" (likely o-sulfobenzoic acid anhydride) in the presence of phosphorus oxychloride and zinc chloride, followed by a refining process.

Biological Interactions and Applications in Drug Development

While this compound is primarily known as a pH indicator, its interactions with biological systems are an area of interest for drug development professionals, particularly concerning formulation and toxicology.

Use as a Biological Stain

This compound is employed to stain epithelial cells and proteins, although detailed mechanisms of this staining action are not extensively documented.[5] The staining is likely due to electrostatic interactions between the charged dye molecule and biological macromolecules.

Interaction with Proteins

Although direct studies on this compound are limited, research on the closely related compound, m-cresol, provides valuable insights. m-Cresol, often used as a preservative in protein-based drug formulations, has been shown to induce protein aggregation.[9] A study using cytochrome c as a model protein demonstrated that m-cresol can cause aggregation by inducing partial, rather than global, protein unfolding.[9] This suggests that the cresol (B1669610) moiety of this compound could potentially interact with proteins in a similar manner, a factor to consider in formulations containing this dye.

Toxicological Profile

The toxicological data for this compound is not extensively detailed. However, it is generally considered a mild irritant.[4] Given its structural similarity to cresols, which have been studied for their toxicological effects, caution is advised, and appropriate personal protective equipment should be used during handling.

Experimental Protocols

Preparation of a 0.04% (w/v) Indicator Solution

This protocol is suitable for the use of this compound as a pH indicator in titrations.

-

Weighing: Accurately weigh 0.04 g of this compound.

-

Dissolution:

-

For an aqueous solution: Dissolve the weighed powder in 1.05 mL of 0.1 M NaOH.

-

For an ethanolic solution: Dissolve the powder in 100 mL of 20% ethanol.

-

-

Dilution: If using the aqueous preparation method, dilute the solution to a final volume of 100 mL with deionized water.

-

Storage: Store the prepared solution in a tightly sealed container at room temperature, protected from light.

Use as a pH Indicator

This compound exhibits two distinct pH transition ranges:

The following diagram illustrates the workflow for using this compound for pH determination.

Figure 3: Workflow for pH determination using this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined physicochemical properties and reliable performance as a pH indicator make it suitable for a wide range of laboratory applications. While its direct biological interactions are not extensively characterized, understanding its potential to interact with proteins, as suggested by studies on related cresol compounds, is important for its use in biological contexts and formulation development. The provided experimental protocols offer a practical guide for its synthesis and application as a pH indicator. Further research into its specific biological interactions will undoubtedly expand its utility in the fields of drug discovery and development.

References

- 1. 199250050 [thermofisher.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lobachemie.com [lobachemie.com]

- 4. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. Cresol Purple | 2303-01-7 [chemicalbook.com]

- 6. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]

- 7. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]

- 8. gspchem.com [gspchem.com]

- 9. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metacresol purple - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the pKa Values of m-Cresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of m-Cresol Purple sodium salt, a vital pH indicator dye. This document details its distinct pKa values, the experimental methodologies for their determination, and the chemical principles governing its use.

Core Concepts

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that exhibits two distinct pH-dependent color changes, making it a versatile indicator for a wide range of applications.[1][2] Its utility spans from emergency medical procedures, such as capnography to ensure successful tracheal intubation, to precise spectrophotometric measurements of pH in environmental and chemical research.[1][2][3] The sodium salt form enhances its solubility in aqueous solutions.[4]

The color transitions of m-Cresol Purple are governed by its acid-base equilibria in solution. The molecule possesses two protonation states that correspond to its two pKa values, resulting in three different colored species.

pKa Values of m-Cresol Purple

m-Cresol Purple has two pKa values that define its two distinct pH indicator ranges. These values are crucial for its application as a pH indicator.

| pKa Value | pH Range | Color Change |

| pKa1 ≈ 1.51 | 1.2 - 2.8 | Red to Yellow |

| pKa2 ≈ 8.32 | 7.4 - 9.0 | Yellow to Purple |

| (Data sourced from ChemicalBook and Wikipedia)[1][4] |

The first pKa value corresponds to the equilibrium between the red, fully protonated form and the yellow, mono-deprotonated form. The second pKa value represents the equilibrium between the yellow, mono-deprotonated form and the purple, fully deprotonated form.

Experimental Determination of pKa Values

The pKa values of this compound are typically determined using two primary experimental techniques: spectrophotometry and potentiometric titration.

Spectrophotometric Determination

Spectrophotometry is a common and precise method for determining the pKa of acid-base indicators.[5] The principle behind this method is the application of the Beer-Lambert law and the Henderson-Hasselbalch equation.[6] The different protonated forms of m-Cresol Purple have distinct absorption spectra, and by measuring the absorbance at specific wavelengths across a range of pH values, the ratio of the different forms can be determined.

Experimental Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to span the expected pKa ranges of m-Cresol Purple.

-

Preparation of Indicator Solution: A stock solution of this compound is prepared in a suitable solvent, typically deionized water or a specific ionic strength medium for specialized applications like seawater analysis.[7]

-

Spectral Analysis:

-

The absorption spectra of the fully acidic form (in a highly acidic solution, e.g., pH < 1) and the fully basic form (in a highly alkaline solution, e.g., pH > 10) are recorded to determine their respective wavelengths of maximum absorbance (λmax).

-

A constant amount of the m-Cresol Purple stock solution is added to each buffer solution.

-

-

Absorbance Measurements: The absorbance of each indicator-buffer solution is measured at the λmax of both the acidic and basic forms.

-

Data Analysis: The pKa value is calculated using the following relationship derived from the Henderson-Hasselbalch equation: pKa = pH + log ([Ind^-]/[HInd]) where the ratio of the concentrations of the deprotonated form (([Ind^-])) to the protonated form (([HInd])) is determined from the absorbance measurements.[6] A plot of log(([Ind^-]/[HInd])) versus pH will yield a straight line with the pKa being the pH at which the concentrations of the two forms are equal (log(([Ind^-]/[HInd])) = 0).[8]

Potentiometric Titration

Potentiometric titration is another robust method for pKa determination.[9] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the indicator and monitoring the resulting change in pH using a calibrated pH electrode.

Experimental Protocol:

-

Preparation of Indicator Solution: A solution of this compound of a known concentration is prepared.

-

Titration Setup: The indicator solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization where the concentrations of the protonated and deprotonated forms are equal.[9]

Chemical Equilibrium and Color Change Mechanism

The color changes of m-Cresol Purple are a direct result of the changes in its molecular structure as it gains or loses protons in response to the ambient pH. This process can be visualized as a signaling pathway where the pH of the environment is the input signal, and the color of the solution is the output.

Caption: Chemical equilibrium of m-Cresol Purple showing its protonation states and corresponding colors at different pH ranges.

Experimental Workflow for Spectrophotometric pKa Determination

The following diagram illustrates a typical workflow for determining the pKa of this compound using spectrophotometry.

Caption: Workflow for the spectrophotometric determination of m-Cresol Purple's pKa values.

References

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]

- 2. M CRESOL PURPLE INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ulm.edu [ulm.edu]

- 7. goa-on.org [goa-on.org]

- 8. scribd.com [scribd.com]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Aqueous Solubility of m-Cresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of m-Cresol Purple sodium salt. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines the known properties and provides a detailed experimental protocol for determining the aqueous solubility of this compound. This guide is intended to support researchers, scientists, and professionals in drug development in their understanding and application of this compound.

Physicochemical Properties and Solubility Profile

This compound is a water-soluble compound widely utilized as a pH indicator in various analytical and diagnostic applications.[1] While specific quantitative solubility limits are not extensively documented, its practical use in preparing aqueous solutions for pH measurements confirms its solubility. The available data on its physicochemical properties and observed solubility are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₁₇NaO₅S |

| Molecular Weight | 404.41 g/mol |

| Appearance | Dark orange to red-brown to brown to black powder |

| Qualitative Solubility | Soluble in water and ethanol.[2] |

| Semi-Quantitative Solubility | A 0.05% solution in water is clear, indicating solubility at this concentration.[3] A 1 mg/mL solution in 1N NH₄OH results in a clear, deep purple solution.[4] |

| pKa | 1.51, 8.32 (at 25°C)[2] |

| pH Transition Range | pH 1.2 (red) to pH 2.8 (yellow) and pH 7.4 (yellow) to pH 9.0 (purple) |

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized experimental protocol for the quantitative determination of the aqueous solubility of this compound. This method is adapted from the standard shake-flask method and incorporates modern analytical techniques for accurate quantification.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized or distilled water

-

Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus with appropriate filters (e.g., 0.22 µm PVDF)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Thermostatically controlled shaker or incubator

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of deionized water or a suitable buffer in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) in a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, separate the undissolved solid from the solution. This can be achieved by either:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension through a low-binding membrane filter (e.g., 0.22 µm) to remove any solid particles. It is crucial to ensure the filter does not adsorb the solute.

-

-

-

Quantification of the Solute:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for m-Cresol Purple is around 579 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant (from centrifugation) or the filtrate.

-

Dilute the aliquot with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.

References

An In-depth Technical Guide to the Absorption Spectra of m-Cresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectra of m-Cresol Purple sodium salt, a vital pH indicator used in a multitude of scientific applications, including oceanography and clinical chemistry. This document outlines the core spectrophotometric properties, detailed experimental protocols for accurate measurements, and the underlying chemical principles of its function as a pH indicator.

Core Spectrophotometric Properties

m-Cresol Purple (m-cresolsulfonphthalein) is a diprotic acid that exhibits distinct color changes and corresponding shifts in its absorption spectrum at two different pH ranges: pH 1.2–2.8 (red to yellow) and pH 7.4–9.0 (yellow to violet).[1][2][3][4][5] These changes are due to the equilibrium between its different ionic species, each possessing a unique absorption profile in the visible spectrum.

The primary species of interest for spectrophotometric pH measurements are the fully protonated form (H₂I), the mono-protonated form (HI⁻), and the fully deprotonated form (I²⁻). The equilibrium between these species is governed by their respective acid dissociation constants (pKa). The second dissociation, which occurs in the near-neutral pH range, is most commonly utilized for precise pH determinations in applications such as seawater analysis.

Quantitative Spectrophotometric Data

The following table summarizes the key absorption maxima (λmax) for the different ionic species of m-Cresol Purple. These values are crucial for quantitative analysis and are derived from studies on purified m-Cresol Purple.

| Ionic Species | Predominant pH Range | Color | Absorption Maximum (λmax) |

| H₂I | < 1.2 | Red | ~529 nm |

| HI⁻ | 2.8 - 7.4 | Yellow | ~434 nm |

| I²⁻ | > 9.0 | Purple | ~578 nm |

Note: The exact λmax values can exhibit slight variations depending on the solvent, ionic strength, and temperature of the solution.

pH-Dependent Equilibrium and Spectral Changes

The utility of m-Cresol Purple as a pH indicator is a direct result of the pH-dependent equilibrium between its different colored species. The diagram below illustrates the signaling pathway, showing how a change in hydrogen ion concentration (pH) shifts the equilibrium and, consequently, the observed color and absorption spectrum.

Caption: pH-Dependent Equilibrium of m-Cresol Purple.

Experimental Protocols for Absorption Spectra Measurement

Accurate and reproducible measurement of m-Cresol Purple absorption spectra is paramount for its use in quantitative applications. The following is a generalized experimental protocol based on established methodologies for the characterization of purified m-Cresol Purple.

I. Preparation of m-Cresol Purple Stock Solution

-

Reagents and Materials:

-

Purified this compound

-

Deionized water (Milli-Q or equivalent)

-

0.1 M Sodium Hydroxide (NaOH)

-

Sonicator

-

-

Procedure:

-

Accurately weigh approximately 0.08 g of purified this compound.

-

Dissolve the weighed powder in 100 mL of deionized water to prepare a 2 mM stock solution.

-

To aid dissolution and adjust the pH to approximately 8, add a small volume of 0.1 M NaOH (e.g., 3.25 mL) and sonicate the solution.[6]

-

Store the stock solution in a dark, refrigerated container to minimize degradation.

-

II. Spectrophotometric Measurement Workflow

The following workflow outlines the steps for obtaining the absorption spectrum of m-Cresol Purple at a specific pH.

Caption: Experimental Workflow for Absorbance Measurement.

III. Detailed Spectrophotometric Analysis

-

Instrumentation:

-

A high-precision UV-Vis spectrophotometer (e.g., Agilent Cary 100 or Varian Cary 400) is required.[7][8]

-

A thermostatted cell holder connected to a water bath is essential for maintaining a constant temperature during measurements, as the pKa and molar absorptivity of m-Cresol Purple are temperature-dependent.

-

A 10 cm pathlength quartz cuvette is often used for measurements in solutions with low indicator concentrations, such as seawater.

-

-

Procedure for Characterizing pH-Dependent Spectra:

-

Acidic Range (HI⁻ Spectrum):

-

Prepare a buffer solution with a pH of approximately 4.5 (e.g., an acetate (B1210297) buffer) in a suitable ionic medium (e.g., 0.7 M NaCl to mimic seawater).

-

Follow the workflow in Figure 2 to measure the absorbance spectrum. At this pH, the HI⁻ species will be predominant, and the spectrum will show a maximum absorbance at approximately 434 nm.

-

-

Alkaline Range (I²⁻ Spectrum):

-

Prepare a solution with a pH of approximately 12 by adding a small amount of concentrated NaOH to a suitable ionic medium.

-

Follow the workflow in Figure 2 to measure the absorbance spectrum. At this high pH, the I²⁻ species will be the dominant form, exhibiting a maximum absorbance around 578 nm.

-

-

Intermediate pH for pKa Determination:

-

To determine the pKa, a series of buffer solutions with finely controlled pH values around the expected pKa (e.g., pH 7.2 to 8.2 for the second pKa) should be prepared.

-

Measure the absorbance spectrum of m-Cresol Purple in each buffer solution. The ratio of the absorbances at 578 nm and 434 nm can be used to calculate the precise pH. An isosbestic point, where the molar absorptivity of the two species is equal, should be observed around 488 nm.[6]

-

-

Conclusion

The absorption spectrum of this compound is a powerful tool for precise pH determination. Understanding its pH-dependent spectral properties and adhering to rigorous experimental protocols are essential for obtaining accurate and reliable data. This guide provides the fundamental knowledge and methodological framework for researchers, scientists, and drug development professionals to effectively utilize m-Cresol Purple in their work. For highly accurate applications, it is recommended to use purified m-Cresol Purple to avoid interference from impurities.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety Data for m-Cresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for m-Cresol Purple sodium salt (CAS No. 62625-31-4). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as m-Cresolsulfonphthalein sodium salt, is a triphenylmethane (B1682552) dye commonly used as a pH indicator.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | m-Cresolsulfonphthalein sodium salt | [1] |

| CAS Number | 62625-31-4 | [2] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [1][3] |

| Molecular Weight | 404.42 g/mol | [1] |

| Physical State | Solid, Powder | [2] |

| Appearance | Amber to Dark Red/Red-Violet or Shiny Black Crystals | [1][2][4] |

| Odor | Odorless | [1][2] |

| pH | No information available | [2] |

| Melting Point/Range | No data available | [2] |

| Boiling Point/Range | No information available | [2] |

| Flash Point | No information available | [2] |

| Solubility | Soluble in water and alcohol | [1] |

Hazard Identification and Classification

The classification of this compound can vary. It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with a warning that it may form combustible dust.[2] However, other sources classify it as nonhazardous under GHS classifications.[1][4] Prudent laboratory practices should always be observed.[1]

Table 2: Hazard Classification

| Hazard | Classification | Notes |

| GHS Classification | Not classified as a hazardous chemical by some sources.[4] | Considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] |

| Signal Word | Warning | [2] |

| Hazard Statements | May form combustible dust concentrations in air. | [2] |

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust.[2]

-

Ensure adequate ventilation.[2]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store with other dyes, indicators, and stains.[1]

-

Incompatible with strong oxidizing agents.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Not required under normal use conditions. A particle filter respirator is recommended if dust is generated.[2]

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a poison center or physician if you feel unwell.[1][4]

References

An In-depth Technical Guide to m-Cresol Purple Sodium Salt (CAS: 62625-31-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Cresol (B1676322) Purple sodium salt (CAS number: 62625-31-4) is a sulfonephthalein dye extensively utilized as a pH indicator in a multitude of scientific applications.[1][2] Its distinct color transitions across two separate pH ranges make it a versatile tool for precise pH monitoring in analytical chemistry, environmental science, and increasingly, in the nuanced environments of biological research and pharmaceutical development.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, details its applications relevant to research and drug development, and furnishes detailed experimental protocols for its use.

Core Chemical and Physical Properties

m-Cresol Purple, also known as m-Cresolsulfonphthalein sodium salt, is a water-soluble, dark-colored powder.[1][4][5] Its utility as a pH indicator stems from its ability to exist in different resonant structures as a function of hydrogen ion concentration, leading to observable color changes.

Table 1: Physicochemical Properties of m-Cresol Purple Sodium Salt

| Property | Value | Reference(s) |

| CAS Number | 62625-31-4 | [6][7] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [6][8] |

| Molecular Weight | 404.41 g/mol | [2][6] |

| Appearance | Dark orange to red-brown to brown to black powder | [5][7] |

| Solubility | Soluble in water | [1][4] |

| Synonyms | m-Cresolsulfonphthalein sodium salt, Sodium m-cresol purple | [2][7] |

| Storage Temperature | Room temperature | [9] |

pH Indicator Properties and Mechanism

This compound is notable for its two distinct pH transition ranges, making it suitable for both acidic and slightly alkaline conditions.[10] The color change is a result of the protonation or deprotonation of the molecule, which alters its electronic conjugation and, consequently, its light absorption spectrum.

Table 2: pH Transition Ranges and Color Changes

| pH Range | Color of Acidic Form | Color of Basic Form | Reference(s) |

| 1.2 – 2.8 | Red | Yellow | [3][7][8] |

| 7.4 – 9.0 | Yellow | Purple | [3][7][8] |

The logical relationship governing the color transition in the near-neutral range, which is of high interest in biological applications, can be visualized as follows:

References

- 1. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. m-Cresol purple, Indicator grade [himedialabs.com]

- 4. promocell.com [promocell.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 间甲酚紫 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]

- 10. Metacresol purple - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Spectrophotometric pH Measurement Using m-Cresol Purple

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrophotometric pH measurement offers a highly precise and accurate alternative to traditional potentiometric methods using glass electrodes. This technique utilizes pH-sensitive indicator dyes, such as m-Cresol (B1676322) Purple (m-cresolsulfonphthalein), which exhibit distinct color changes and, consequently, different light absorption properties at varying pH levels. m-Cresol Purple is a sulfonephthalein dye with two useful pH ranges: 1.2–2.8 (red to yellow) and 7.4–9.0 (yellow to violet)[1][2][3][4]. This application note provides a detailed protocol for the use of purified m-Cresol Purple for accurate pH measurements in the near-neutral range (pH 7.4–9.0), which is particularly relevant for many biological and pharmaceutical applications.

The accuracy of spectrophotometric pH measurements is critically dependent on the purity of the indicator dye[5][6][7]. Impurities can lead to significant measurement errors and pH-dependent discrepancies[5][8]. Therefore, the use of purified m-Cresol Purple is strongly recommended for achieving high-quality, reproducible data.

Principle of Measurement

The spectrophotometric determination of pH using m-Cresol Purple is based on the Beer-Lambert law. The indicator exists in two forms in the near-neutral pH range: a protonated, acidic form (HI⁻) and a deprotonated, basic form (I²⁻), which are in equilibrium.

HI⁻ ⇌ H⁺ + I²⁻

Each form has a distinct molar absorptivity at specific wavelengths. The acidic form (HI⁻) has a maximum absorbance at approximately 434 nm, while the basic form (I²⁻) has its maximum absorbance at around 578 nm[5][7][9]. By measuring the absorbance of the solution at these two wavelengths, the ratio (R) of the concentrations of the two indicator species can be determined. This ratio is then used to calculate the pH of the sample.

The pH is calculated using the following equation, which incorporates the second dissociation constant (pKa₂) of the indicator and the molar absorptivity ratios of the acidic and basic forms[7][10][11][12]:

pH = pKa₂ + log₁₀((R - e₁) / (e₂ - R * e₃))

Where:

-

R is the ratio of the absorbances at the two peak wavelengths (A₅₇₈ / A₄₃₄).

-

pKa₂ is the negative logarithm of the second dissociation constant of m-Cresol Purple.

-

e₁, e₂, and e₃ are molar absorptivity ratios that are dependent on temperature and salinity (or ionic strength) of the sample.

Quantitative Data for m-Cresol Purple

The following tables summarize key quantitative data for m-Cresol Purple, which are essential for accurate pH calculations.

Table 1: General Properties of m-Cresol Purple

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₅S | [2] |

| Molar Mass | 382.43 g/mol | [2][3] |

| pH Range 1 | 1.2 - 2.8 (Red to Yellow) | [1][2][3] |

| pH Range 2 | 7.4 - 9.0 (Yellow to Violet) | [1][2][3] |

| Appearance | Green crystalline powder | [1] |

Table 2: Wavelengths for Absorbance Measurement

| Parameter | Wavelength (nm) | Purpose |

| λ₁ | 434 | Absorbance maximum of the acidic form (HI⁻) |

| λ₂ | 578 | Absorbance maximum of the basic form (I²⁻) |

| λ₃ | 730 | Correction for baseline drift and turbidity |

Note: The absorbance at 730 nm is used to correct for any background absorbance or light scattering and should be subtracted from the absorbances at 434 nm and 578 nm.[9]

Table 3: Equations for Temperature and Salinity Dependent Parameters for Seawater

For applications in saline solutions, such as seawater or certain biological buffers, the dissociation constant and molar absorptivity ratios are dependent on temperature (T, in Kelvin) and salinity (S). The following equations are derived from studies using purified m-Cresol Purple in seawater and are applicable for temperatures between 278.15 K and 308.15 K and salinities between 20 and 40[7][8][11].

| Parameter | Equation |

| pK₂e₂ | (See Note 1) |

| e₁ | -0.007762 + 4.5174 x 10⁻⁵ * T |

| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴ * T + 1.0436 x 10⁻⁴ * (S - 35) |

Note 1: The term pK₂e₂ is a composite value incorporating the second dissociation constant of m-Cresol Purple and the molar absorptivity ratio e₂. Its calculation is complex and dependent on several coefficients related to temperature and salinity. For detailed calculations, refer to Liu et al. (2011).[8][10][11]

Experimental Protocols

Materials and Reagents

-

Purified m-Cresol Purple (sodium salt)

-

Deionized water (Milli-Q or equivalent)

-

Sodium chloride (for preparing indicator stock solution)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Spectrophotometer (dual-beam or diode array recommended)

-

Cuvettes (quartz or optical glass, 1 cm path length or other as appropriate)

-

Calibrated thermometer

-

pH meter and electrode (for initial adjustments of indicator solution)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Preparation of m-Cresol Purple Stock Solution (2 mM)

-

Weigh out approximately 0.0956 g of the sodium salt of purified m-Cresol Purple.

-

Weigh out 10.2 g of NaCl.

-

Dissolve both the m-Cresol Purple and NaCl in approximately 200 mL of deionized water in a 250 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the 250 mL mark with deionized water.

-

The pH of this stock solution should be adjusted to approximately 7.9 ± 0.1 using dropwise addition of 0.1 M HCl or 0.1 M NaOH.[13] This minimizes the pH perturbation of the sample upon addition of the indicator.

-

Store the stock solution in a sealed glass bottle in the dark. The solution should be stable for several months.[13]

Spectrophotometric pH Measurement Protocol

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the instrument to measure absorbances at 434 nm, 578 nm, and 730 nm.

-

Sample Preparation: Place a known volume of the sample into a cuvette. Ensure the cuvette is clean and free of scratches.

-

Blank Measurement: Place the cuvette with the sample (without indicator) into the spectrophotometer and record the absorbances at the three wavelengths. This is the blank measurement.

-

Indicator Addition: Add a small, precise volume of the m-Cresol Purple stock solution to the sample in the cuvette. The final concentration of the indicator in the sample should be in the range of 2.5 to 4.2 µM.[14][15] For a 10 mL sample, this would correspond to approximately 12.5 to 21 µL of a 2 mM stock solution. Mix the solution gently but thoroughly.

-

Sample Measurement: Place the cuvette with the sample and indicator back into the spectrophotometer and record the absorbances at 434 nm, 578 nm, and 730 nm.

-

Temperature Measurement: Measure and record the temperature of the sample in the cuvette to ±0.1°C.[9]

-

Data Analysis:

-

Correct the absorbance readings by subtracting the blank measurements from the sample measurements at each wavelength.

-

Further correct the absorbances at 434 nm and 578 nm by subtracting the absorbance at 730 nm to account for any baseline drift or turbidity.

-

Calculate the absorbance ratio, R = A₅₇₈ / A₄₃₄.

-

Using the measured temperature and, if applicable, the salinity of the sample, calculate the appropriate values for pKa₂ and the molar absorptivity ratios (e₁, e₂, e₃).

-

Calculate the pH of the sample using the equation provided in Section 2.

-

Visualizations

Caption: Chemical equilibrium of m-Cresol Purple in the near-neutral pH range.

Caption: Experimental workflow for spectrophotometric pH measurement.

Caption: Logical relationship of parameters for pH calculation.

References

- 1. Cresol Purple | 2303-01-7 [chemicalbook.com]

- 2. Metacresol purple - Wikipedia [en.wikipedia.org]

- 3. m-Cresol purple, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goa-on.org [goa-on.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goa-on.org [goa-on.org]

- 14. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Spectrophotometric Seawater pH Measurement using m-Cresol Purple

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of seawater pH using the m-Cresol (B1676322) Purple (mCP) indicator dye. This spectrophotometric method offers high precision and is a cornerstone of ocean acidification research and coastal monitoring. Adherence to this protocol is critical for obtaining accurate and comparable pH data.

Introduction

The spectrophotometric measurement of seawater pH using m-Cresol Purple (mCP) is a widely adopted method due to its high precision (±0.0004 pH units).[1][2][3] The method relies on the color change of the mCP indicator dye as a function of pH. The dye's two primary forms in seawater, the acidic (HI⁻) and basic (I²⁻) forms, exhibit distinct absorption maxima at 434 nm and 578 nm, respectively.[1][2] By measuring the ratio of absorbance at these two wavelengths, the pH of the seawater sample can be accurately calculated on the total hydrogen ion concentration scale (pHT).

Impurities in the mCP dye can significantly impact the accuracy of pH measurements, leading to deviations as large as 0.018 pH units.[1][2] Therefore, the use of purified mCP is strongly recommended to ensure data quality and comparability across different studies.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the m-Cresol Purple protocol for seawater pH analysis.

Table 1: Spectrophotometric Measurement Parameters

| Parameter | Value | Reference |

| Wavelength 1 (λ₁) | 434 nm | [1][2] |

| Wavelength 2 (λ₂) | 578 nm | [1][2] |

| Recommended pH Range | 7.0 - 8.1 | [3][5] |

| Temperature Range | 278.15 - 308.15 K (5 - 35 °C) | [1][2][3][5][6] |

| Salinity Range | 20 - 40 | [1][2][3][5][6] |

Table 2: m-Cresol Purple Dye Solution Preparation

| Component | Amount | Reference |

| m-Cresol Purple Sodium Salt | 0.202 g | [7] |

| Sodium Chloride (NaCl) | 10.2 g | [7] |

| Deionized Water | to 250 mL | [7] |

| Final Dye Concentration | ~2 mmol L⁻¹ | [7] |

| pH of Dye Solution | 7.9 ± 0.1 | [7] |

Table 3: Equation for Seawater pHT Calculation

The pH on the total hydrogen ion scale (pHT) is calculated using the following equation[1][2][8]:

pHT = -log(K₂Te₂) + log [ (R - e₁) / (1 - R * (e₃/e₂)) ]

Where:

-

R is the ratio of the absorbances at the two wavelengths (A₅₇₈ / A₄₃₄).

-

T is the temperature in Kelvin.

-

S is the salinity.

-

e₁, e₂, e₃ are molar absorptivity ratios.

The terms in the equation are defined as follows[1][2][8]:

| Term | Equation |

| -log(K₂Te₂) = a + (b/T) + c ln(T) - dT | |

| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² |

| b | 7229.23864 - 7.098137S - 0.057034S² |

| c | 44.493382 - 0.052711S |

| d | 0.0781344 |

| e₁ | -0.007762 + 4.5174 x 10⁻⁵T |

| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) |

Experimental Protocol

This protocol details the steps for preparing the m-Cresol Purple indicator solution and measuring the pH of a seawater sample.

Preparation of m-Cresol Purple Indicator Solution (2 mmol L⁻¹)

-

Accurately weigh 0.202 g of this compound.[7]

-

Accurately weigh 10.2 g of NaCl.[7]

-

Using a funnel, transfer the this compound and NaCl into a 250 mL volumetric flask.

-

Add approximately 100 mL of deionized water to the flask and swirl to dissolve the salts.

-

Rinse the funnel with a small amount of deionized water to ensure all the salt is transferred into the flask.

-